molecular formula C7H15ClN2O B6182836 N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride CAS No. 1312686-72-8

N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride

Cat. No.: B6182836
CAS No.: 1312686-72-8
M. Wt: 178.7
InChI Key:
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Description

N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride is a chemical compound that belongs to the class of organic compounds known as amides. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a propanamide group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride typically involves the reaction of pyrrolidine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3S)-pyrrolidin-3-yl]acetamide
  • **N-[(3S)-pyrrolidin-3-yl]butanamide
  • **N-[(3S)-pyrrolidin-3-yl]pentanamide

Uniqueness

N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride is unique due to its specific structural features, such as the length of the carbon chain in the amide group and the presence of the hydrochloride salt. These characteristics influence its chemical reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride involves the reaction of pyrrolidine with propanoyl chloride followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Pyrrolidine", "Propanoyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Ice" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with propanoyl chloride in the presence of diethyl ether and ice to form N-(propanoyl)pyrrolidine.", "Step 2: N-(propanoyl)pyrrolidine is hydrolyzed with sodium hydroxide to form N-(3-pyrrolidinyl)propanamide.", "Step 3: N-(3-pyrrolidinyl)propanamide is reacted with hydrochloric acid to form N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride." ] }

CAS No.

1312686-72-8

Molecular Formula

C7H15ClN2O

Molecular Weight

178.7

Purity

95

Origin of Product

United States

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